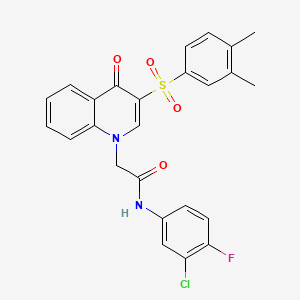

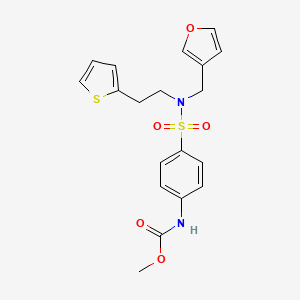

![molecular formula C21H21N5O B2503457 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902012-54-8](/img/structure/B2503457.png)

3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is significant for the treatment of Mycobacterium tuberculosis . Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their inhibitory potency against protein kinases, which are important targets in cancer and other diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, often utilizing microwave-accelerated synthesis for efficiency . The design and synthesis of these compounds can be complex, involving the condensation of various anilines with intermediates derived from precursor molecules . The synthesis process is carefully designed to introduce specific substituents that can enhance the biological activity of the final product .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substituents on the phenyl group and the pyridylmethyl group can influence the overall conformation and electronic properties of the molecule . Crystallography and spectroscopic methods such as NMR are often used to confirm the structure of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and reactions with amines to form new heterocyclic systems . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions . Understanding the reaction mechanisms is crucial for the development of new derivatives with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological activity and pharmacokinetic profile . These properties can be fine-tuned by modifying the substituents on the core structure. For instance, the introduction of methoxy groups can affect the molecule's lipophilicity and its ability to interact with biological targets .

Aplicaciones Científicas De Investigación

Antifungal and Antimicrobial Activities

Research has shown that derivatives of pyrazolopyrimidine exhibit significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017). Moreover, pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating a promising avenue for combating microbial resistance (Deohate & Palaspagar, 2020).

Anti-inflammatory and Anti-cancer Activities

Studies have highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally friendly conditions, showing promising anti-inflammatory and anti-cancer activities. This underscores the potential of such compounds in developing new therapeutic agents for inflammation and cancer (Kaping et al., 2016).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This suggests their potential application in tuberculosis treatment (Sutherland et al., 2022).

Serotonin Receptor Antagonism

The compound and its derivatives have been studied for their activity as antagonists of serotonin 5-HT6 receptors, indicating their potential use in the treatment of disorders associated with this receptor, such as depression and Alzheimer's disease (Ivachtchenko et al., 2013).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and characterized, showing significant antitumor, antifungal, and antibacterial activities. This highlights their potential as multifunctional pharmacophore sites for developing new therapeutic agents (Titi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle and is essential for meiosis .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This can lead to downstream effects such as cell cycle arrest, which can inhibit the proliferation of cells .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth in various cell lines . It has been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-14-11-19(23-13-16-7-6-10-22-12-16)26-21(24-14)20(15(2)25-26)17-8-4-5-9-18(17)27-3/h4-12,23H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMDBWGBRRFGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

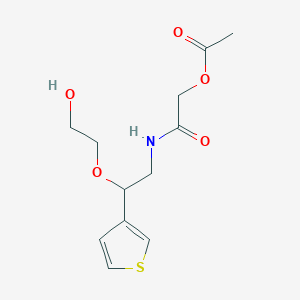

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

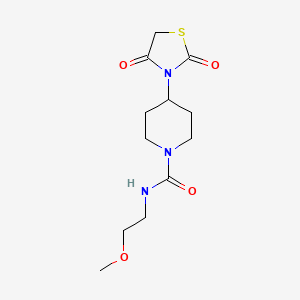

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

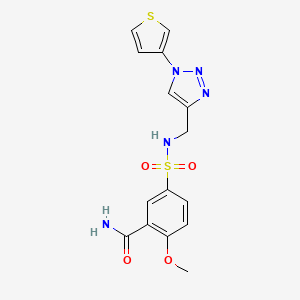

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)